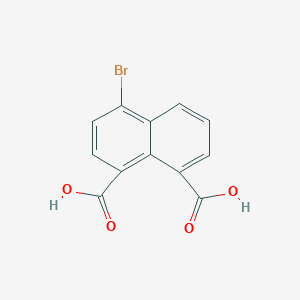

4-Bromonaphthalene-1,8-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromonaphthalene-1,8-dicarboxylic acid is a useful research compound. Its molecular formula is C12H7BrO4 and its molecular weight is 295.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Bromonaphthalene-1,8-dicarboxylic acid and its derivatives?

The compound and its anhydride form exhibit distinct properties critical for experimental design:

- Molecular formula : C₁₂H₅BrO₃ (anhydride form) .

- Melting point : >210°C (222°C for anhydride) .

- Solubility : Insoluble in water; soluble in concentrated nitric acid, dilute alkali (forming salts), and polar aprotic solvents like dimethylformamide .

- Density : 1.454 g/cm³ (related naphthalene-1,8-dicarboxylic acid) .

Methodological Note : Characterize purity via melting point analysis and solubility profiling. Use X-ray diffraction (XRD) for crystal structure confirmation, as demonstrated in anhydride polymorph studies .

Q. How is 4-Bromonaphthalene-1,8-dicarboxylic anhydride synthesized?

The anhydride is typically synthesized via bromination of naphthalene-1,8-dicarboxylic acid precursors. Key steps include:

- Bromination : Introduce bromine at the 4-position of the naphthalene ring under controlled conditions .

- Cyclization : Acid-catalyzed dehydration to form the anhydride, monitored by FT-IR for carbonyl group validation (C=O stretching at ~1770 cm⁻¹) .

Experimental Design : Optimize reaction temperature (e.g., 160°C hydrothermal synthesis) and catalysts (e.g., MoO₃ or Mn(Ac)₂) for coordination polymer applications .

Q. What analytical techniques are used to identify metabolites or degradation products of this compound?

- Chromatography : HPLC and TLC for separation; GC-MS for volatile derivatives .

- Spectroscopy : Fluorescence titration to monitor pH-dependent cyclization (e.g., anhydride formation at pH <6) .

- Mass Spectrometry : Confirm molecular ions (e.g., m/z 277.08 for anhydride) and fragmentation patterns .

Data Contradiction Analysis : Discrepancies in metabolite identification (e.g., salicylate vs. catechol intermediates) require cross-validation with enzyme assays (e.g., catechol 1,2-dioxygenase activity) .

Advanced Research Questions

Q. How does this compound participate in microbial degradation pathways?

- Fluoranthene Degradation : Mycobacterial strains (e.g., Mycobacterium sp. AP1) metabolize fluoranthene via 7,8-dioxygenation, yielding naphthalene-1,8-dicarboxylic acid as a key intermediate .

- Acenaphthene Assimilation : Acinetobacter spp. hydroxylate acenaphthene to acenaphthenequinone, which hydrolyzes to the dicarboxylic acid before entering the TCA cycle .

Methodological Insight : Use isotopic labeling (e.g., ¹³C) to trace carbon flow and enzyme inhibition assays to validate pathway steps .

Q. How can computational methods elucidate reaction mechanisms, such as pH-dependent cyclization?

- Ab Initio Studies : Model proton transfer and oxygen alignment during cyclization of the dicarboxylic acid to the anhydride. Transition states are identified using Gaussian software .

- pH-Kinetic Profiling : Fit experimental data (e.g., equilibrium constants for AH₂ → anhydride) to computational predictions .

Application : Predict optimal pH ranges (e.g., <3.5) for anhydride stability in aqueous solutions .

Q. What role does this compound play in designing metal-organic frameworks (MOFs)?

- Coordination Sites : The rigid, conjugated structure of the anhydride allows for diverse coordination with metals (e.g., Mn²⁺, Mo⁶+) .

- Polymorph Control : Hydrothermal synthesis yields monoclinic (P21/c) or orthorhombic (Pbca) crystal structures, affecting MOF porosity .

Experimental Tip : Characterize MOFs via single-crystal XRD and BET surface area analysis to assess structural and functional properties .

Q. How can researchers reconcile contradictions in reported metabolic pathways across bacterial strains?

Propiedades

Número CAS |

7267-05-2 |

|---|---|

Fórmula molecular |

C12H7BrO4 |

Peso molecular |

295.08 g/mol |

Nombre IUPAC |

4-bromonaphthalene-1,8-dicarboxylic acid |

InChI |

InChI=1S/C12H7BrO4/c13-9-5-4-8(12(16)17)10-6(9)2-1-3-7(10)11(14)15/h1-5H,(H,14,15)(H,16,17) |

Clave InChI |

AFYQWQXJIMCQBQ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)Br |

SMILES canónico |

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.